molecular formula C15H20N4O3 B11200362 3-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxamide

3-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11200362
M. Wt: 304.34 g/mol
InChI Key: IJPHPRICQXSDED-UHFFFAOYSA-N
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Description

3-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxamide is an organic compound known for its unique chemical structure and properties. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to an oxadiazole ring and a carboxamide group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzohydrazide with an appropriate carboxylic acid derivative under acidic conditions to form the oxadiazole ring. The resulting intermediate is then reacted with 3-methoxypropylamine to introduce the methoxypropyl group and form the final carboxamide product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography to obtain the desired product at a large scale .

Chemical Reactions Analysis

Types of Reactions

3-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can interact with biological macromolecules, affecting their function. Additionally, the oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the dimethylamino group, oxadiazole ring, and methoxypropyl group together in one molecule allows for a wide range of interactions and applications that may not be achievable with other similar compounds .

Properties

Molecular Formula

C15H20N4O3

Molecular Weight

304.34 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H20N4O3/c1-19(2)12-7-5-11(6-8-12)13-17-15(22-18-13)14(20)16-9-4-10-21-3/h5-8H,4,9-10H2,1-3H3,(H,16,20)

InChI Key

IJPHPRICQXSDED-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCCOC

Origin of Product

United States

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